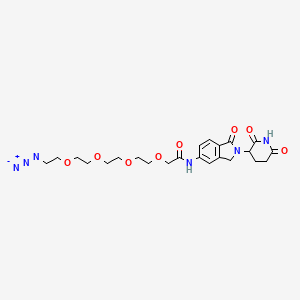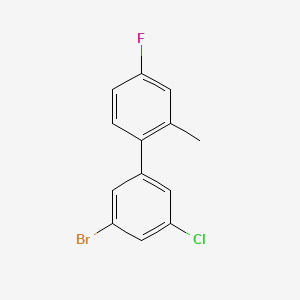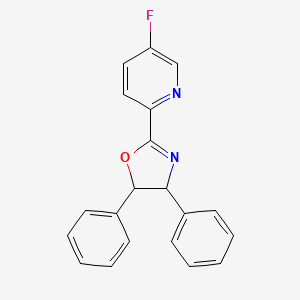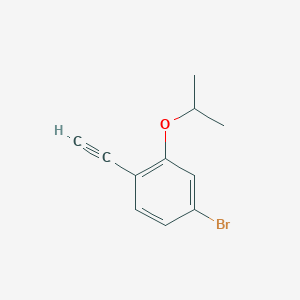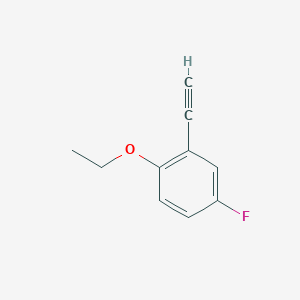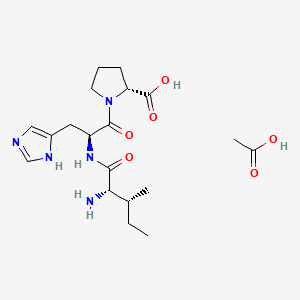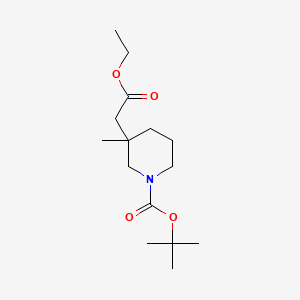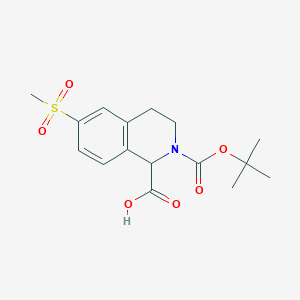
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl group, and an isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps. One common method is to start with N-Boc-aminocarbols, which are reacted with cyclopentadienyl diruthenium linkages (Cp2RuCl) to form an intermediate. This intermediate is then further reacted with 1,2,3,4-tetrahydroisoquinoline to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isoquinoline core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The isoquinoline core can interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Similar structure but lacks the methylsulfonyl group.
2-tert-butoxycarbonyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Contains additional chlorine substituents.
Uniqueness
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the methylsulfonyl group
Propiedades
Fórmula molecular |
C16H21NO6S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO6S/c1-16(2,3)23-15(20)17-8-7-10-9-11(24(4,21)22)5-6-12(10)13(17)14(18)19/h5-6,9,13H,7-8H2,1-4H3,(H,18,19) |
Clave InChI |
WNBYMTDZMJETRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


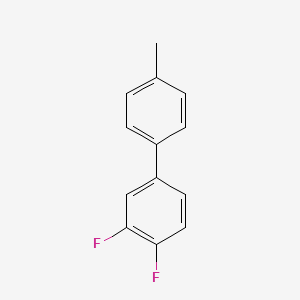
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)

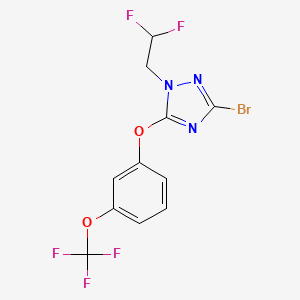
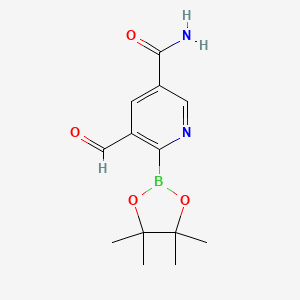
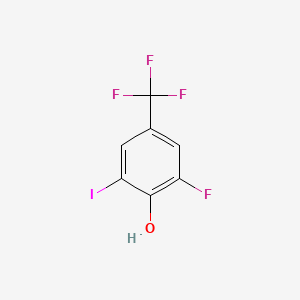
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
